3-[2,4-bis(dimethylamino)pyrimidin-5-yl]-1-(3,5-difluorophenyl)urea
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Overview
Description
3-[2,4-bis(dimethylamino)pyrimidin-5-yl]-1-(3,5-difluorophenyl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with dimethylamino groups and a urea linkage connected to a difluorophenyl group.
Preparation Methods
The synthesis of 3-[2,4-bis(dimethylamino)pyrimidin-5-yl]-1-(3,5-difluorophenyl)urea typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the pyrimidine core, followed by the introduction of dimethylamino groups. The final step involves the formation of the urea linkage with the difluorophenyl group. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
3-[2,4-bis(dimethylamino)pyrimidin-5-yl]-1-(3,5-difluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[2,4-bis(dimethylamino)pyrimidin-5-yl]-1-(3,5-difluorophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[2,4-bis(dimethylamino)pyrimidin-5-yl]-1-(3,5-difluorophenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
3-[2,4-bis(dimethylamino)pyrimidin-5-yl]-1-(3,5-difluorophenyl)urea can be compared with other similar compounds, such as:
1-(2,4-Diaminopyrimidin-5-yl)-3-(3,5-difluorophenyl)urea: Lacks the dimethylamino groups, which may affect its reactivity and biological activity.
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-phenylurea: Lacks the difluorophenyl group, which may influence its chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3-(3,5-difluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N6O/c1-22(2)13-12(8-18-14(21-13)23(3)4)20-15(24)19-11-6-9(16)5-10(17)7-11/h5-8H,1-4H3,(H2,19,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYSDYWZXKMMAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)NC2=CC(=CC(=C2)F)F)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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